molecular formula C16H31ClO2 B13332094 Methyl 15-chloropentadecanoate

Methyl 15-chloropentadecanoate

Cat. No.: B13332094
M. Wt: 290.9 g/mol
InChI Key: VCJJWNCEIHFSOU-UHFFFAOYSA-N
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Description

Methyl 15-chloropentadecanoate is an organic compound belonging to the class of fatty acid methyl esters It is a derivative of pentadecanoic acid, where a chlorine atom is substituted at the 15th position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 15-chloropentadecanoate can be synthesized through the esterification of 15-chloropentadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 15-chloropentadecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving fatty acid metabolism and its effects on cellular processes.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which methyl 15-chloropentadecanoate exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes involved in fatty acid metabolism. The chlorine atom can also participate in various biochemical reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Methyl 14-methylpentadecanoate: A similar fatty acid methyl ester with a methyl group at the 14th position.

    Methyl 15-hydroxypentadecanoate: A hydroxylated derivative of pentadecanoic acid.

Comparison: Methyl 15-chloropentadecanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its methylated or hydroxylated counterparts. The chlorine substitution can influence the compound’s solubility, stability, and interaction with biological systems, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C16H31ClO2

Molecular Weight

290.9 g/mol

IUPAC Name

methyl 15-chloropentadecanoate

InChI

InChI=1S/C16H31ClO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3

InChI Key

VCJJWNCEIHFSOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCl

Origin of Product

United States

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